molecular formula C11H7N B161560 2-Naphthyl isocyanide CAS No. 10124-78-4

2-Naphthyl isocyanide

Cat. No. B161560
CAS RN: 10124-78-4
M. Wt: 153.18 g/mol
InChI Key: ZZKQDMRCHFQQCQ-UHFFFAOYSA-N
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Description

2-Naphthyl isocyanide, also known as 2-NI, is an aromatic isocyanate . It is formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate . It is widely employed in various scientific applications .


Synthesis Analysis

The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .


Molecular Structure Analysis

The linear formula of this compound is C10H7NCO . The molecular weight is 169.18 .


Chemical Reactions Analysis

In scientific research, this compound is employed as a reagent for organic synthesis, enabling the preparation of diverse compounds like 2-naphthyl isocyanates, 2-naphthyl isothiocyanates, and 2-naphthyl isonitriles . It also serves as an internal standard in spectroscopy, facilitating the quantification of other compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 83 °C/0.2 mmHg (lit.) and a melting point of 53-56 °C (lit.) .

Scientific Research Applications

Isocyanide-based Multi-component Reactions

Isocyanides, including 2-Naphthyl isocyanide, serve as key intermediates in organic reactions. Their versatility is reflected in their wide range of pharmacological, industrial, and synthetic applications. Iranian researchers have significantly contributed to the development of isocyanide chemistry, including various isocyanide-based multi-component reactions (I-MCRs). These reactions have enabled the synthesis of diverse heterocyclic and linear organic compounds with remarkable pharmacological and industrial relevance. Moreover, isocyanides have been pivotal in synthesizing valuable peptide and pseudopeptide scaffolds, enzyme immobilization, and functionalization of materials with tailored properties (Shaabani et al., 2020).

Heterocyclic Naphthalimides: Therapeutic and Diagnostic Applications

Naphthalimide compounds, closely related to this compound, are critical nitrogen-containing aromatic heterocycles. Their unique structure enables interactions with various biological entities, leading to extensive medicinal applications. Naphthalimides exhibit potential as anticancer agents, with some derivatives currently undergoing clinical trials. They are also studied for their roles as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic tools for real-time ion and biomolecule detection (Gong et al., 2016).

Naphthalimide Derivatives: Versatile Therapeutic Agents

Naphthalimides serve as core scaffolds for various therapeutic agents due to their significant pharmacological importance. These compounds, including this compound derivatives, have shown promising activity as antitumor, anti-inflammatory, antidepressant, antiprotozoal, and antiviral agents. The planar ring system of naphthalimide is crucial for its DNA intercalation, influencing cellular events and leading to diverse therapeutic applications. Structural modifications and conjugation with other pharmacophores have opened new avenues in pharmaceutical and photochemical agent development (Kamal et al., 2013).

Safety and Hazards

2-Naphthyl isocyanide is harmful if inhaled or swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint . This new isocyanide synthesis will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .

properties

IUPAC Name

2-isocyanonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQDMRCHFQQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584409
Record name 2-Isocyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10124-78-4
Record name 2-Isocyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the unique reactivity features of 2-Naphthyl Isocyanide in chemical reactions?

A1: this compound demonstrates intriguing reactivity with dititanium dihydride complexes, leading to dinitrogen (N2) cleavage and subsequent multicoupling reactions. [] This reaction pathway highlights the potential of this compound in activating and functionalizing nitrogen, a process of significant interest in chemistry.

Q2: Can you elaborate on the role of this compound in dinitrogen activation?

A2: Studies have shown that when a dititanium dihydride complex reacts with an excess of this compound, it results in the cleavage of the N≡N bond. [] This process ultimately leads to the formation of a novel amidoamidinatoguanidinate complex, showcasing the ability of this compound to participate in intricate multi-component coupling reactions.

Q3: Are there any studies investigating the use of this compound in the synthesis of luminescent materials?

A3: Yes, research indicates that this compound serves as a valuable ligand in synthesizing luminescent cationic biscyclometalated iridium(III) complexes. [, ] These complexes exhibit promising photophysical properties, including efficient phosphorescence and good electrochemical stability, making them attractive candidates for applications in optoelectronic devices.

Q4: How does the structure of this compound influence the properties of the resulting iridium(III) complexes?

A4: Incorporating this compound as a ligand in iridium(III) complexes impacts their electrochemical and luminescent properties. [, ] Notably, these complexes display wide redox windows and tunable emission colors, ranging from blue to orange, depending on the specific cyclometalating ligands used in conjunction with this compound.

Q5: Beyond its synthetic applications, is this compound employed in any biological studies?

A5: Interestingly, this compound has been used as a substrate in a spectrophotometric assay developed to study the enzymatic activity of isocyanide hydratase (ICH) from Pseudomonas fluorescens. [] This research provides insights into the enzyme's catalytic mechanism and its structural features that contribute to substrate specificity.

Q6: What insights do computational studies provide regarding the reactions involving this compound?

A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of reactions involving this compound, particularly in the context of dinitrogen activation and multicoupling reactions with dititanium dihydride complexes. [] These computational studies provide a deeper understanding of the reaction pathways and intermediates involved.

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